3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound.
Future Directions
There are several future directions for research on 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of research is the development of novel drug delivery systems for this compound, which could enhance its efficacy and reduce its toxicity. Another area of research is the investigation of the potential of this compound in combination with other anticancer drugs, which could lead to improved treatment outcomes. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases.
In conclusion, this compound is a promising compound with various potential applications in scientific research. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and potential in treating other diseases make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential in combination with other anticancer drugs.
Scientific Research Applications
3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential in treating other diseases, such as Alzheimer's disease and diabetes.
properties
IUPAC Name |
3-chloro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-3-2-7-13(14)16-20-15(24-21-16)10-19-17(22)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXRXWIWEYHCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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